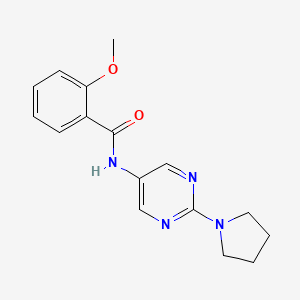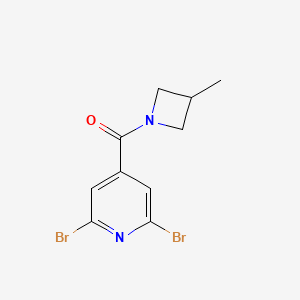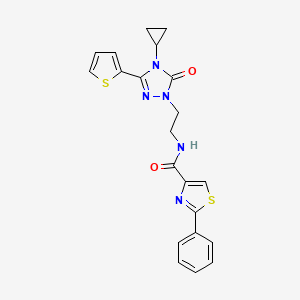![molecular formula C9H6F2N2O2 B2945326 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 2248295-93-2](/img/structure/B2945326.png)
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid, also known as DFP-10825, is a novel small molecule that has gained significant attention in scientific research due to its potential applications in various fields. DFP-10825 is a pyrazolo[1,5-a]pyridine derivative that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has shown potential applications in various fields of scientific research. In preclinical studies, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to exhibit potent anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has also been shown to have antitumor activity and has been proposed as a potential anticancer agent. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to have neuroprotective effects and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is not fully understood. However, it has been proposed that 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in the inflammatory response. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to have several biochemical and physiological effects. In preclinical studies, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has shown promising results in preclinical studies, which suggests that it may have potential therapeutic applications. However, one of the limitations of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is the lack of human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid. One of the main areas of future research is the investigation of the safety and efficacy of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid and its potential therapeutic applications in various diseases. Finally, the development of more potent and selective analogs of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with 2-bromo-5-chloropyridine in the presence of a palladium catalyst. The resulting compound is then hydrolyzed to obtain 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid. The synthesis method of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)5-4-12-13-6(5)2-1-3-7(13)9(14)15/h1-4,8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYXHJGOJKYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2945249.png)

![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)



![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2945261.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2945264.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)